molecular formula C20H32ClNO6 B4000471 N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate

N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate

Cat. No.: B4000471
M. Wt: 417.9 g/mol
InChI Key: VYOSGQRBBHNTRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate is a useful research compound. Its molecular formula is C20H32ClNO6 and its molecular weight is 417.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.1918154 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biodegradation and Environmental Fate

Biodegradation and environmental fate of related compounds, such as ethyl tert-butyl ether (ETBE), have been studied to understand their behavior in soil and groundwater. Microorganisms capable of degrading ETBE through aerobic processes have been identified, with biodegradation pathways involving hydroxylation and subsequent formation of various intermediates. Genes facilitating ETBE transformation include those encoding cytochrome P450 monooxygenase and alkane hydroxylases. This research provides a foundation for understanding how related structures might interact with microbial communities and environmental systems (Thornton et al., 2020).

Sorption Characteristics

The sorption behavior of phenoxy herbicides, including compounds with structural similarities to the query, has been extensively reviewed. Factors such as soil pH, organic carbon content, and the presence of iron oxides significantly influence the sorption process. Understanding these interactions is crucial for predicting the environmental mobility and persistence of such compounds (Werner et al., 2012).

Microbial Degradation

Research on the microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), compounds with functional groups relevant to the query, highlights the potential for biodegradation under various redox conditions. Despite the slow biodegradation rates compared to hydrocarbons, advancements in understanding microbial pathways offer insights into remediation strategies for related compounds in contaminated environments (Schmidt et al., 2004).

Antioxidant Activity Measurement

The study of antioxidants and their measurement techniques is relevant for understanding the chemical properties and potential applications of compounds with antioxidative potential. Methods such as ORAC, FRAP, and DPPH assays provide tools for assessing the antioxidative capacity, which could be applicable for evaluating the properties of N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate and related compounds (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30ClNO2.C2H2O4/c1-17(2,3)15-13-14(19)7-8-16(15)22-12-11-21-10-9-20-18(4,5)6;3-1(4)2(5)6/h7-8,13,20H,9-12H2,1-6H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOSGQRBBHNTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCCOCCNC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate
Reactant of Route 2
N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate
Reactant of Route 3
N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate
Reactant of Route 4
N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate
Reactant of Route 5
N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate
Reactant of Route 6
Reactant of Route 6
N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.